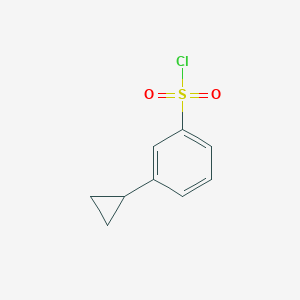

3-Cyclopropyl-benzenesulfonyl chloride

Description

Significance of Arenesulfonyl Chlorides as Synthetic Intermediates

Arenesulfonyl chlorides are highly valued in organic synthesis due to their ability to act as precursors for the sulfonyl functional group, which is a key component in numerous organic molecules. fiveable.mewikipedia.org One of the most prominent applications of arenesulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary and secondary amines. scholaris.ca The resulting sulfonamide linkage is a critical pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents.

Furthermore, arenesulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters. wikipedia.org These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for a variety of synthetic transformations. The stability and reactivity of arenesulfonyl chlorides make them robust reagents that are compatible with a wide range of reaction conditions and functional groups, further cementing their importance as versatile building blocks in the synthetic chemist's toolkit.

Overview of Sulfonyl Chloride Reactivity in Organic Transformations

The chemistry of arenesulfonyl chlorides is dominated by nucleophilic substitution at the electrophilic sulfur atom. fiveable.mewikipedia.org The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, making the sulfur atom highly susceptible to attack by nucleophiles. This reactivity allows for the facile displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols. fiveable.mescholaris.ca

The reaction with amines to form sulfonamides is a cornerstone of arenesulfonyl chloride chemistry. scholaris.ca Similarly, their reaction with alcohols yields sulfonate esters. wikipedia.org Beyond these fundamental reactions, arenesulfonyl chlorides can also participate in Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org The reactivity of a specific arenesulfonyl chloride can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to decrease the electrophilicity of the sulfur atom, while electron-withdrawing groups enhance it. nih.gov

Unique Considerations for Cyclopropyl-Substituted Arenesulfonyl Chlorides

The presence of a cyclopropyl (B3062369) group on the aromatic ring of an arenesulfonyl chloride, as in the case of 3-Cyclopropyl-benzenesulfonyl chloride, introduces unique electronic and steric properties that can influence its reactivity. The cyclopropyl group is known to possess electronic properties that are distinct from other alkyl groups. It can act as an electron-donating group through conjugation with the adjacent π-system of the benzene (B151609) ring. tandfonline.com This electron-donating nature can, in turn, affect the reactivity of the sulfonyl chloride group.

This conjugative effect arises from the unique hybridization of the carbon-carbon bonds in the cyclopropane (B1198618) ring, which have a higher p-character than typical sp³ hybridized carbons. This allows for orbital overlap with the aromatic π-system, leading to delocalization of electron density. tandfonline.com Consequently, the electrophilicity of the sulfonyl sulfur in this compound may be slightly attenuated compared to unsubstituted benzenesulfonyl chloride. Furthermore, the steric bulk of the cyclopropyl group, while not exceptionally large, can also play a role in modulating the accessibility of the electrophilic center to incoming nucleophiles.

While specific, detailed research on the synthesis and reactivity of this compound is not extensively available in peer-reviewed literature, its existence is confirmed by its CAS Registry Number 958651-12-2. A patent has cited this compound as an intermediate in the preparation of thiazole (B1198619) derivatives, which act as FBPase inhibitors, highlighting its potential utility in medicinal chemistry. google.com

The synthesis of this compound can be conceptually approached through established methods for arenesulfonyl chloride preparation. One plausible route is the diazotization of 3-cyclopropylaniline (B1590365) followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. rsc.orgresearchgate.net Another potential method is the direct chlorosulfonation of cyclopropylbenzene (B146485). youtube.comstackexchange.com

The following table outlines the key properties of this compound, with some values being predicted based on the known properties of analogous compounds due to the limited availability of specific experimental data.

| Property | Value |

| IUPAC Name | 3-cyclopropylbenzenesulfonyl chloride |

| CAS Number | 958651-12-2 |

| Molecular Formula | C₉H₉ClO₂S |

| Molecular Weight | 216.68 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not reported; expected to be >200 °C at atmospheric pressure |

| Melting Point | Not reported |

| Solubility | Insoluble in water; soluble in common organic solvents |

The expected reactivity of this compound would follow the general patterns of arenesulfonyl chlorides, readily reacting with nucleophiles such as amines and alcohols. The electron-donating nature of the cyclopropyl group at the meta position would have a modest influence on the reaction rates compared to substituents at the ortho or para positions.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFLTOURJYMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958651-12-2 | |

| Record name | 3-cyclopropylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropyl Benzenesulfonyl Chloride

Direct Chlorosulfonation of Cyclopropylbenzene (B146485)

The synthesis of 3-Cyclopropyl-benzenesulfonyl chloride via direct chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the cyclopropylbenzene ring in a single step. This method is fundamentally governed by the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org In the context of cyclopropylbenzene, the aromatic ring acts as a nucleophile, attacking a potent sulfur-based electrophile. The cyclopropyl (B3062369) group itself plays a crucial role in this reaction. Due to the unique hybridization of its carbon-carbon bonds, which possess significant p-character, the cyclopropyl group acts as an electron-donating group. wikipedia.org This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. This is known as an activating effect. wikipedia.org

The mechanism proceeds in two main steps:

Attack of the aromatic π-system on the electrophile (the sulfonylating agent) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org

Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

Reagents and Reaction Conditions for Sulfonyl Chloride Formation

The direct formation of a sulfonyl chloride on an aromatic ring is typically achieved through chlorosulfonation. The most common and potent reagent for this transformation is chlorosulfonic acid (ClSO₃H). mdpi.comwikipedia.org The reaction of benzene with chlorosulfonic acid generates benzenesulfonyl chloride. wikipedia.org In this process, the active electrophile is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com

The general reaction is as follows: C₆H₅-c-C₃H₅ + ClSO₃H → c-C₃H₅-C₆H₄-SO₂Cl + H₂O

Alternative methods for generating sulfonyl chlorides from sulfonic acids exist, such as treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), but direct chlorosulfonation is often more direct for simple aromatic substrates. orgsyn.org

Regioselectivity Challenges and Control in Aromatic Functionalization

A significant challenge in the direct chlorosulfonation of cyclopropylbenzene to form the 3-substituted isomer is controlling the regioselectivity. As an activating, electron-donating group, the cyclopropyl substituent directs incoming electrophiles primarily to the ortho (position 2 and 6) and para (position 4) positions of the benzene ring. libretexts.org This directive effect is a consequence of the resonance stabilization of the arenium ion intermediate. When the electrophile adds to the ortho or para positions, a resonance structure can be drawn where the positive charge is adjacent to the cyclopropyl group, allowing for direct electronic stabilization. Addition to the meta (position 3 and 5) position does not afford this same degree of stabilization.

Therefore, direct chlorosulfonation of cyclopropylbenzene is expected to yield a mixture of 2-cyclopropyl-benzenesulfonyl chloride and 4-cyclopropyl-benzenesulfonyl chloride, with the desired this compound being a minor or even negligible product. Furthermore, the high reactivity of cyclopropylbenzene can lead to undesired side reactions. For instance, studies on the sulfonation of cyclopropylbenzene with sulfur trioxide have shown that cleavage of the strained cyclopropyl ring can occur, leading to the formation of sultones and other ring-opened products. tandfonline.com This presents an additional hurdle to achieving a clean, high-yielding synthesis via this direct route.

Modification of Existing Sulfonyl Chloride Scaffolds

Given the regioselectivity challenges of direct chlorosulfonation, a more strategic and controllable approach involves the modification of a benzenesulfonyl chloride molecule that is already functionalized at the 3-position. This strategy separates the formation of the sulfonyl chloride group from the introduction of the cyclopropyl moiety.

Introduction of the Cyclopropyl Moiety onto Pre-formed Benzenesulfonyl Chlorides

This methodology begins with a benzenesulfonyl chloride derivative containing a suitable functional group at the meta-position, which can then be chemically converted into a cyclopropyl group. For example, one could envision starting with a precursor like 3-vinyl-benzenesulfonyl chloride and performing a cyclopropanation reaction (e.g., Simmons-Smith reaction) on the vinyl group. This multi-step approach offers precise control over the placement of the cyclopropyl group, entirely bypassing the regioselectivity issues of direct aromatic substitution. However, the feasibility of this pathway depends on the compatibility of the required reaction conditions with the sensitive sulfonyl chloride group.

Cross-Coupling Approaches for Aryl-Cyclopropyl Bond Formation

A more modern and versatile strategy for forging the aryl-cyclopropyl bond is through transition metal-catalyzed cross-coupling reactions. This approach is highly effective for creating carbon-carbon bonds with excellent regiochemical control. The general scheme involves coupling a 3-halo-benzenesulfonyl chloride (where the halogen is typically Br or I) with a cyclopropyl-donating reagent.

Palladium-catalyzed reactions are particularly prominent in this area. nih.gov Key examples include:

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron compound. A potential route would be the reaction of 3-bromo-benzenesulfonyl chloride with a cyclopropylboronic acid or, more commonly, a more stable derivative like potassium cyclopropyltrifluoroborate. organic-chemistry.orgacs.org These reactions are known for their mild conditions and tolerance of a wide range of functional groups.

Negishi Coupling : This involves the coupling of an aryl halide with an organozinc reagent. The reaction of 3-bromo-benzenesulfonyl chloride with cyclopropylzinc bromide, catalyzed by a palladium complex, would be a viable route.

Coupling with Grignard Reagents : Aryl halides can also be coupled with cyclopropylmagnesium bromide (a Grignard reagent). acs.org This method can be highly efficient, sometimes requiring the use of additives like zinc halides to facilitate the reaction. nih.govacs.org

These cross-coupling reactions provide a robust and highly regioselective pathway to this compound, starting from readily available 3-halo-benzenes which can be converted to the required sulfonyl chloride precursor.

Table of Reaction Conditions for Palladium-Catalyzed Cyclopropylation of Aryl Halides

| Coupling Type | Aryl Halide | Cyclopropyl Reagent | Catalyst / Ligand | Base / Additive | Typical Yield |

| Suzuki-Miyaura | Ar-Cl | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₃PO₄ | Good to Excellent organic-chemistry.org |

| Suzuki-Miyaura | Ar-Cl | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Good to Excellent organic-chemistry.org |

| Negishi-type | Ar-Br | Cyclopropylmagnesium Bromide | Pd(OAc)₂ / SPhos | ZnBr₂ (additive) | Good to Excellent nih.govacs.org |

| Negishi-type | Ar-OTf | Cyclopropylmagnesium Bromide | Pd(OAc)₂ / SPhos | ZnBr₂ (additive) | Good to Excellent nih.govacs.org |

Synthesis from Alternative Precursors

The preparation of this compound from precursors other than direct chlorosulfonation of cyclopropylbenzene offers flexibility in starting material selection and can be advantageous depending on the availability of specific reagents. These methods involve the conversion of sulfonic acids, thiols, disulfides, and hydrazides into the desired sulfonyl chloride.

A common and well-established route to arylsulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This transformation can be accomplished using various chlorinating agents.

Phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) are effective reagents for the conversion of sulfonic acids and their salts to sulfonyl chlorides. orgsyn.org The reaction typically involves heating a mixture of the dry sodium salt of the sulfonic acid with the chlorinating agent.

When using phosphorus pentachloride, finely divided, dry sodium 3-cyclopropylbenzenesulfonate is mixed with PCl₅ and heated. The reaction proceeds to form this compound, which can then be isolated by quenching the reaction mixture with ice water and subsequent purification, often by distillation under reduced pressure. orgsyn.org

Alternatively, phosphoryl chloride can be used, which often results in a cleaner reaction. The procedure is similar, involving heating the sodium sulfonate salt with POCl₃. orgsyn.org This method can produce the desired sulfonyl chloride in good yields, typically between 74-87% for the analogous benzenesulfonyl chloride synthesis. orgsyn.org

Table 1: Synthesis via Phosphoryl Chlorides

| Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Sodium 3-cyclopropylbenzenesulfonate | Phosphorus pentachloride (PCl₅) | Heat mixture (e.g., 170-180°C) for several hours. | This compound |

| Sodium 3-cyclopropylbenzenesulfonate | Phosphoryl chloride (POCl₃) | Heat mixture (e.g., 170-180°C) for several hours. | This compound |

Chlorosulfonic acid (HSO₃Cl) can also be used to convert sulfonic acid salts to sulfonyl chlorides. orgsyn.org However, its more common application is the direct chlorosulfonation of the parent aromatic hydrocarbon. In the context of preparing this compound, cyclopropylbenzene would be treated directly with an excess of chlorosulfonic acid. orgsyn.orgorgsyn.org The reaction is an electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺. stackexchange.com

The procedure involves the slow addition of cyclopropylbenzene to cold chlorosulfonic acid, maintaining a low temperature to control the reaction's exothermicity and minimize side-product formation. orgsyn.org After the addition is complete, the mixture is typically stirred and may be gently heated to ensure the reaction goes to completion. orgsyn.org The product is then isolated by carefully pouring the reaction mixture onto crushed ice, which decomposes the excess chlorosulfonic acid and precipitates the crude sulfonyl chloride. orgsyn.orgorgsyn.org

An alternative synthetic strategy begins with sulfur in a lower oxidation state, namely from thiols or disulfides. These methods rely on oxidative chlorination to form the sulfonyl chloride functional group.

A variety of reagents and conditions have been developed for the oxidative chlorination of thiols and disulfides to afford sulfonyl chlorides. These methods are often advantageous due to their mild conditions and high efficiency. For the synthesis of this compound, one would start with 3-cyclopropylbenzenethiol or bis(3-cyclopropylphenyl) disulfide.

Several reagent systems are effective for this transformation, including:

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive reagent system for the direct and rapid conversion of thiols to sulfonyl chlorides.

N-Chlorosuccinimide (NCS): NCS, often in the presence of a chloride source like tetrabutylammonium (B224687) chloride and water, provides a mild method for the oxidation of thiols.

1,3-dichloro-5,5-dimethylhydantoin (DCDMH): This reagent is noted for its efficiency in converting various sulfur substrates, including thiols and disulfides, into the corresponding sulfonyl chlorides under mild conditions.

The general process involves treating the thiol or disulfide with the chosen oxidant and chlorine source in a suitable solvent. The reaction conditions are typically mild and the product can often be isolated in high yield after a simple workup.

Table 2: Oxidative Chlorination Reagent Systems

| Reagent System | Substrate | Key Advantages |

|---|---|---|

| H₂O₂ / SOCl₂ | Thiol | Highly reactive, very short reaction times. |

| N-Chlorosuccinimide (NCS) / Bu₄NCl | Thiol | Mild reaction conditions. |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Thiol or Disulfide | Efficient, practical, and broad substrate scope. |

| Nitric Acid / Hydrochloric Acid / Oxygen (HNO₃/HCl/O₂) | Thiol or Disulfide | Metal-free, suitable for continuous flow processes. |

A modern and efficient route for the preparation of sulfonyl chlorides involves the conversion of sulfonyl hydrazides. This method is particularly useful for late-stage functionalization in complex molecule synthesis. The reaction of 3-cyclopropylbenzenesulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), provides a direct and high-yielding pathway to this compound.

The reaction is typically carried out by treating the sulfonyl hydrazide with two equivalents of NCS in a solvent like acetonitrile (B52724) at room temperature. The transformation is generally rapid, often completing within a couple of hours. A plausible mechanism involves an initial reaction of the sulfonyl hydrazide with NCS to form an intermediate that, upon release of nitrogen gas, is further chlorinated to yield the final sulfonyl chloride product. This method is valued for its simplicity, mild conditions, and clean conversion, affording products in excellent yields.

Table 3: Synthesis from Sulfonyl Hydrazide

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|

Sandmeyer-Type Chlorosulfonylation of 3-Cyclopropyl-aniline Derivatives

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for substituting an aromatic amino group with a nucleophile via the formation of a diazonium salt. wikipedia.org Classically, this reaction is used to synthesize aryl halides and cyanides using copper(I) salts as catalysts. wikipedia.org In recent years, this transformation has been expanded to include "Sandmeyer-type" reactions, which broaden the scope of accessible functional groups. wikipedia.orgnih.gov One such significant advancement is the chlorosulfonylation of aniline (B41778) derivatives to produce aryl sulfonyl chlorides. organic-chemistry.orgresearchgate.net

This modern approach provides a direct pathway from feedstock anilines, such as 3-cyclopropyl-aniline, to the corresponding sulfonyl chlorides. The process involves the in-situ generation of a diazonium salt from the aniline, which then reacts with a sulfur dioxide (SO₂) source in the presence of a copper catalyst and a chloride source. organic-chemistry.orgresearchgate.net

A notable innovation in this field is the use of 1,4-bis(sulfur dioxide) adduct of 1,4-diazabicyclo[2.2.2]octane (DABSO) as a stable, solid SO₂ surrogate. This avoids the handling of gaseous and toxic sulfur dioxide, making the procedure safer and more scalable. organic-chemistry.orgresearchgate.net The general reaction proceeds by diazotizing the aniline with a nitrite (B80452) source (e.g., tert-butyl nitrite) in an acidic medium (e.g., HCl). The resulting diazonium salt is then treated with DABSO and a copper(II) catalyst, such as copper(II) chloride (CuCl₂), to yield the desired aryl sulfonyl chloride. organic-chemistry.org

This methodology is applicable to a wide range of anilines, including those with varied electronic and steric properties, suggesting its feasibility for the synthesis of this compound from 3-cyclopropyl-aniline. organic-chemistry.orgresearchgate.net The reaction allows for the direct isolation of the sulfonyl chloride product after an aqueous workup. organic-chemistry.org

The table below illustrates the scope of this Sandmeyer-type chlorosulfonylation on various aniline derivatives, demonstrating the general applicability of the method.

Table 1: Examples of Sandmeyer-Type Chlorosulfonylation of Various Anilines using DABSO

| Aniline Derivative | Reagents & Conditions | Yield (%) |

|---|---|---|

| 4-Methoxyaniline | t-BuONO, DABSO, CuCl₂, HCl (aq.), MeCN, 0 °C to rt | 85 |

| 4-Bromoaniline | t-BuONO, DABSO, CuCl₂, HCl (aq.), MeCN, 0 °C to rt | 79 |

| 3-Chloroaniline | t-BuONO, DABSO, CuCl₂, HCl (aq.), MeCN, 0 °C to rt | 88 |

| 4-Nitroaniline | t-BuONO, DABSO, CuCl₂, HCl (aq.), MeCN, 0 °C to rt | 72 |

| 2-Methylaniline | t-BuONO, DABSO, CuCl₂, HCl (aq.), MeCN, 0 °C to rt | 75 |

Data is representative of the general method described in the literature and illustrates the reaction's scope. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itrsc.org In the context of synthesizing this compound, green approaches aim to replace traditional methods that often involve harsh reagents, hazardous solvents, and significant waste production. core.ac.ukpatsnap.com

Traditional synthesis of benzenesulfonyl chlorides often involves the chlorosulfonation of benzene with excess chlorosulfonic acid, a highly corrosive reagent that produces stoichiometric amounts of hydrochloric acid and sulfuric acid as byproducts. wikipedia.orggoogle.com Greener alternatives seek to improve safety, reduce waste, and utilize more environmentally benign materials.

One promising green strategy is the oxyhalogenation of the corresponding thiol (3-cyclopropyl-thiophenol) or disulfide. A reported method describes the efficient synthesis of various sulfonyl chlorides and bromides using oxone (potassium peroxymonosulfate) and a halide source (KX, where X=Cl or Br) in water. rsc.org This approach is advantageous as it uses water as a safe and environmentally friendly solvent, operates at room temperature, and proceeds rapidly. The use of oxone, a stable and non-toxic oxidizing agent, further enhances the green credentials of this method. rsc.org

Another area of green chemistry relevant to this synthesis is the use of continuous flow reactors. researchgate.net The diazotization of anilines, a key step in the Sandmeyer-type synthesis, involves unstable and potentially explosive diazonium salt intermediates. Performing this reaction in a continuous flow system enhances safety by minimizing the volume of the hazardous intermediate present at any given time. Flow chemistry also allows for better control over reaction parameters, potentially leading to higher yields and purity while reducing processing time. researchgate.net

The table below compares a traditional synthesis route with potential green alternatives for producing aryl sulfonyl chlorides.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Sulfonyl Chlorides

| Feature | Traditional Method (Chlorosulfonation) wikipedia.org | Green Alternative (Oxyhalogenation) rsc.org |

|---|---|---|

| Starting Material | Benzene derivative | Thiophenol or Disulfide derivative |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | Oxone, Potassium Chloride (KCl) |

| Solvent | Often neat or chlorinated solvents | Water |

| Key Byproducts | HCl, H₂SO₄ | Potassium sulfate |

| Environmental Impact | High (corrosive reagents, acidic waste) | Low (benign solvent, less hazardous reagents) |

| Safety Concerns | Highly corrosive and reactive reagents | Safer reagents, aqueous medium |

Chemical Reactivity and Synthetic Transformations of 3 Cyclopropyl Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

The core of 3-Cyclopropyl-benzenesulfonyl chloride's reactivity lies in nucleophilic substitution at the tetracoordinate sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is a good leaving group. This process is the foundation for the synthesis of various important sulfur-containing functional groups, such as sulfonamides and sulfonate esters. The general mechanism involves the nucleophile forming a new bond with the sulfur atom, proceeding through a transition state or a short-lived intermediate, and culminating in the expulsion of the chloride. nih.gov

Formation of Sulfonamides with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, particularly primary and secondary amines, is a cornerstone of sulfonamide synthesis. Sulfonamides are a critical class of compounds with diverse applications. The reaction, often referred to as sulfonylation, typically proceeds readily under basic conditions, where a base is used to neutralize the hydrochloric acid byproduct. iupac.org

Primary amines react with this compound to form N-substituted sulfonamides. In this reaction, the amino group acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, a characteristic feature that influences its chemical properties.

A specific example of this transformation is the synthesis of N-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-3-cyclopropyl-benzenesulfonamide. This reaction demonstrates the utility of this compound in the preparation of complex molecules. google.com

Table 1: Synthesis of an N-Substituted Sulfonamide from a Primary Amine Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 1-(5-Bromo-thiazol-2-yl)-urea | N-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-3-cyclopropyl-benzenesulfonamide | Nucleophilic Acyl Substitution |

Secondary amines undergo a similar reaction with this compound to yield N,N-disubstituted sulfonamides. As with primary amines, the reaction involves nucleophilic attack by the amine's nitrogen on the sulfonyl sulfur, followed by the elimination of hydrogen chloride. A key difference in the product is the absence of a hydrogen atom on the sulfonamide nitrogen. This structural feature renders the resulting sulfonamide non-acidic.

This difference in the acidity of the sulfonamide products from primary and secondary amines forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. While specific research detailing the reactions of this compound with a wide array of secondary amines is not extensively published, its reactivity is expected to mirror that of other benzenesulfonyl chlorides. iupac.org

Table 2: Illustrative Reaction with a Secondary Amine

| Reactant 1 | Reactant 2 (Example) | Expected Product | Base (Example) | Solvent (Example) |

|---|---|---|---|---|

| This compound | Diethylamine | N,N-Diethyl-3-cyclopropyl-benzenesulfonamide | Pyridine or Triethylamine (B128534) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) |

Tertiary amines, lacking a proton on the nitrogen atom, cannot form stable sulfonamides through the typical elimination pathway. Instead, they can act as nucleophilic catalysts in reactions involving sulfonyl chlorides. Pyridine, a common tertiary amine, reacts with arenesulfonyl chlorides to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to attack by other nucleophiles, such as water, than the original sulfonyl chloride. This catalytic action accelerates the hydrolysis of the sulfonyl chloride. rsc.org Therefore, in the presence of a tertiary amine like pyridine, this compound would be expected to undergo catalyzed hydrolysis or reaction with other present nucleophiles. rsc.org

Table 3: Catalytic Role of Tertiary Amines in Sulfonyl Chloride Hydrolysis

| Reagent | Catalyst (Example) | Nucleophile | Intermediate | Final Product |

|---|---|---|---|---|

| This compound | Pyridine | Water (H₂O) | 3-Cyclopropyl-N-sulfonylpyridinium chloride | 3-Cyclopropyl-benzenesulfonic acid |

Formation of Sulfonate Esters with Oxygen Nucleophiles

Oxygen-based nucleophiles, primarily alcohols, can react with this compound to form sulfonate esters. This reaction is a fundamental transformation in organic chemistry, often employed to convert the hydroxyl group of an alcohol into a good leaving group.

The reaction of this compound with an alcohol yields a 3-cyclopropyl-benzenesulfonate ester. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl produced during the reaction. The resulting sulfonate ester (e.g., a cyclopropyl-besylate) is a stable compound that can be isolated but is also highly effective as a leaving group in subsequent nucleophilic substitution or elimination reactions.

Table 4: Illustrative Synthesis of a Sulfonate Ester

| Reactant 1 | Reactant 2 (Example) | Expected Product | Base (Example) | Solvent (Example) |

|---|---|---|---|---|

| This compound | Ethanol | Ethyl 3-cyclopropyl-benzenesulfonate | Pyridine | Dichloromethane (DCM) |

Reactions with Phenol (B47542) Derivatives

The reaction of this compound with phenol derivatives is a fundamental method for the synthesis of aryl sulfonate esters. This transformation typically proceeds via nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (CH2Cl2). researchgate.net The base serves to neutralize the hydrochloric acid byproduct and to facilitate the reaction. A general protocol involves reacting the phenol with one equivalent of the sulfonyl chloride and two equivalents of pyridine. researchgate.net

The versatility of this reaction allows for the use of a wide range of substituted phenols, including those with both electron-donating and electron-withdrawing groups, leading to good to excellent yields of the corresponding sulfonate esters. researchgate.netresearchgate.net For instance, the reaction has been successfully applied to phenols bearing substituents like methyl (-CH3), chloro (-Cl), and nitro (-NO2) groups. researchgate.net The reaction conditions are generally mild, making this a highly practical method for the preparation of diverse aryl sulfonates. researchgate.netresearchgate.net

Reactions with Other Heteroatom Nucleophiles

Beyond oxygen nucleophiles like phenols, this compound reacts with other heteroatom nucleophiles. A notable example is its reaction with sulfur nucleophiles, such as thiosulfate (B1220275). The reaction of benzenesulfonyl chlorides with thiosulfate in aqueous solution is known to proceed, indicating that this compound would likely undergo a similar transformation to form a Bunte salt (S-aryl thiosulfate). rsc.org

Reactions with nitrogen nucleophiles like anilines and imidazole (B134444) are also well-established for benzenesulfonyl chlorides, resulting in the formation of the corresponding sulfonamides. rsc.org These reactions demonstrate the broad applicability of sulfonyl chlorides as electrophiles for a variety of heteroatom nucleophiles. rsc.org

Radical-Mediated Reactions

In recent years, the use of sulfonyl chlorides as precursors for sulfonyl radicals has gained significant traction, opening up new avenues for chemical transformations. These reactions are often initiated by photoredox catalysis or visible light.

Photocatalytic methods can be employed to generate 3-cyclopropyl-benzenesulfonyl radicals from the corresponding sulfonyl chloride. rsc.orgrsc.org These highly reactive intermediates can then participate in various synthetic transformations. For instance, photocatalyzed reactions have been developed for the sulfonylation of alkenes. rsc.org One notable aspect is the stability of the cyclopropyl (B3062369) group under these radical conditions; for example, in related systems, cyclopropyl-derived substrates have been shown to be effective without undergoing radical ring-opening. acs.org

Visible light can directly induce the homolysis of the S-Cl bond in sulfonyl chlorides to generate sulfonyl radicals without the need for a photocatalyst. rsc.orgresearchgate.net This approach offers an environmentally friendly and practical protocol for various sulfonylation reactions. rsc.org These visible-light-induced methods have been applied to cascade reactions, such as the sulfonylation/cyclization of unactivated alkenes to synthesize complex heterocyclic structures. rsc.orgrsc.org The reactions proceed under mild conditions and exhibit broad substrate scope and excellent functional group tolerance. rsc.org

Transition metals can also catalyze radical reactions involving sulfonyl chlorides. researchgate.net These processes often involve a single-electron transfer (SET) mechanism to generate the sulfonyl radical. ntu.edu.sg Copper-catalyzed methods, for example, have been developed for the cascade sulfonylation of alkynes using sulfonyl chlorides as the direct sulfonylating reagents. dntb.gov.ua Such reactions provide an efficient route to various sulfonylated compounds. dntb.gov.ua The interplay between radical intermediates and transition metal catalysts allows for a wide range of valuable chemical transformations. researchgate.net

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group itself is a unique functional moiety that can participate in specific chemical transformations, although it is often stable under many reaction conditions. hyphadiscovery.com Due to its high ring strain, the cyclopropyl group can undergo ring-opening reactions, particularly when activated by adjacent electron-withdrawing groups. nih.gov While the sulfonyl group is electron-withdrawing, direct, non-radical transformations focused on the ring-opening of the cyclopropyl group in this compound are less common compared to reactions at the sulfonyl chloride center. However, in certain biological or metabolic contexts, cyclopropyl groups can undergo oxidative metabolism, which may involve radical formation and ring opening. hyphadiscovery.com In synthetic chemistry, Suzuki-Miyaura cross-coupling reactions have been developed for potassium cyclopropyltrifluoroborates, demonstrating a method to functionalize molecules via the cyclopropyl unit, though this is a transformation of a derivative rather than the sulfonyl chloride itself. nih.gov

Detailed Research on this compound Reactivity Not Found in Publicly Accessible Literature

Following a comprehensive search of scientific databases and chemical literature, specific research detailing the chemical reactivity and synthetic transformations of this compound, as outlined in the requested article structure, could not be located. The areas of focus, including cyclopropyl ring-opening reactions, functionalization with retention of the cyclopropyl ring, and its incorporation into multi-component reactions, appear to be unaddressed in the available published research.

While the reactivity of the two core functional components of the molecule—the benzenesulfonyl chloride group and the cyclopropyl group—are well-documented in other chemical contexts, there is no specific data available for the compound "this compound" itself.

The sulfonyl chloride moiety is a well-known electrophilic functional group, primarily used for the synthesis of sulfonamides and sulfonate esters through reactions with nucleophiles like amines and alcohols. wikipedia.orgrsc.org This is the basis for classic reactions such as the Hinsberg test for distinguishing amines. wikipedia.org

Similarly, the reactivity of the cyclopropyl group is a broad and well-studied area of organic chemistry. The high ring strain of the three-membered ring makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways. nih.govnih.gov The specific outcome of these reactions is highly dependent on the other substituents present on the cyclopropane (B1198618) ring and any attached aromatic systems. nih.gov Conversely, methods also exist for the chemical modification, or functionalization, of molecules containing a cyclopropyl ring where the three-membered ring remains intact.

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.govbeilstein-journals.org While these reactions are versatile, their application is specific to the reactants involved. Searches for MCRs incorporating this compound did not yield any specific examples.

Without published studies on this compound, any discussion of its specific reactivity in cyclopropyl ring-opening, functionalization, or multi-component reactions would be purely speculative. Such an analysis would not meet the standards of a scientifically accurate and informative article. Therefore, the requested article cannot be generated based on the currently available scientific literature.

Mechanistic Investigations of 3 Cyclopropyl Benzenesulfonyl Chloride Reactions

Solvolysis Mechanisms of Arenesulfonyl Halides

The solvolysis of arenesulfonyl chlorides (ArSO₂Cl) has been a subject of extensive mechanistic study. These reactions, where the solvent acts as the nucleophile, provide fundamental insights into the reactivity of the sulfonyl group. Key tools in elucidating these mechanisms include the application of linear free energy relationships, such as the Grunwald-Winstein equation, and the analysis of kinetic solvent isotope effects. beilstein-journals.orgnih.govbeilstein-journals.org

Application of the Grunwald-Winstein Equation

The Grunwald-Winstein equation is a powerful tool for investigating solvolysis reaction mechanisms. nih.gov It relates the rate of a solvolysis reaction (k) in a given solvent to the rate in a standard solvent (k₀) through parameters that quantify the solvent's ionizing power (Y) and its nucleophilicity (N). The extended form of the equation is given by:

log(k/k₀) = lN + mY

where 'l' represents the sensitivity of the substrate to the solvent's nucleophilicity, and 'm' indicates its sensitivity to the solvent's ionizing power. For arenesulfonyl chlorides, the application of the extended Grunwald-Winstein equation has generally indicated that the solvolysis proceeds through a bimolecular (Sₙ2) pathway. nih.govbeilstein-journals.org This is characterized by significant sensitivity to both solvent nucleophilicity and ionizing power. While specific data for 3-cyclopropyl-benzenesulfonyl chloride is not available, it is anticipated that its solvolysis would also fit this model, likely showing a strong dependence on the nucleophilic assistance of the solvent.

Kinetic Solvent Isotope Effects

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protic solvent (e.g., H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD), offer further mechanistic insights. libretexts.orgchem-station.com For the hydrolysis of arenesulfonyl chlorides, the KSIE (kH₂O/kD₂O) is typically in the range that suggests a mechanism where the solvent is involved in the rate-determining step. beilstein-journals.org For instance, benzenesulfonyl chloride exhibits a KSIE of 1.564 in water, which is indicative of significant bond breaking in the transition state. beilstein-journals.org This value supports a bimolecular mechanism where the solvent acts as a nucleophile, and the breaking of the S-Cl bond is well advanced in the transition state. It is plausible that the solvolysis of this compound would exhibit a similar KSIE, consistent with an Sₙ2-like mechanism.

Nucleophilic Substitution Pathways at Sulfonyl Sulfur

Nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of the chemistry of arenesulfonyl chlorides. The debate over the precise mechanism, whether it is a concerted Sₙ2-type process or a stepwise addition-elimination pathway, has been a central theme in the study of these compounds. mdpi.comorganic-chemistry.org

Sₙ2 Mechanism

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the sulfur atom concurrently with the departure of the leaving group (chloride). mdpi.com This process proceeds through a single transition state. Theoretical and experimental studies on various arenesulfonyl chlorides have often favored this pathway, particularly for reactions involving halide exchange. mdpi.com Computational studies have shown a double-well potential energy surface with a central transition state for the chloride-chloride exchange in benzenesulfonyl chloride, which is characteristic of an Sₙ2 mechanism. mdpi.com This pathway would involve the backside attack of the nucleophile on the sulfur atom, leading to an inversion of configuration if the sulfur were a stereocenter.

Addition-Elimination (A-E) Mechanism

The addition-elimination mechanism proposes a stepwise process. chemistrysteps.com In the first step, the nucleophile adds to the electrophilic sulfur atom to form a transient, pentacoordinate intermediate, often described as a trigonal bipyramidal species. mdpi.com In the second step, this intermediate collapses by expelling the leaving group to form the final product. While this mechanism is less commonly invoked for arenesulfonyl chlorides compared to other acyl compounds, it remains a possibility, particularly with highly reactive nucleophiles or with sulfonyl systems that can stabilize the intermediate. For instance, the fluoride (B91410) exchange in benzenesulfonyl fluoride is believed to proceed via an addition-elimination mechanism. mdpi.com

Third-Order Processes in Amine Reactions

The reactions of arenesulfonyl chlorides with amines can exhibit complex kinetics. libretexts.org In some cases, a third-order process has been observed, where the reaction rate is dependent on the concentration of the arenesulfonyl chloride and the square of the amine concentration. This has been interpreted as a mechanism where a second molecule of the amine acts as a general base catalyst, deprotonating the nucleophilic amine as it attacks the sulfonyl center, thereby facilitating the reaction. This type of mechanism is particularly relevant in the context of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. wikipedia.org The reaction of this compound with amines would likely follow these established patterns, with the potential for third-order kinetics depending on the specific amine and reaction conditions.

Influence of the Cyclopropyl (B3062369) Substituent on Reaction Kinetics and Mechanisms

The cyclopropyl group, a three-membered carbocycle, imparts unique electronic and steric properties when attached to an aromatic ring, significantly influencing the reactivity of molecules like this compound. Its behavior is distinct from other alkyl groups due to the high p-character of its C-C bonds, a consequence of significant ring strain. nih.gov This leads to electronic properties that are often compared to those of a double bond.

The cyclopropyl substituent influences the electronic environment of the benzene (B151609) ring and the sulfonyl chloride functional group through a combination of inductive and resonance effects. While alkyl groups are typically considered electron-donating through induction, the cyclopropyl group is unique in its ability to also donate electron density through conjugation (a resonance-like effect). stackexchange.com The Walsh orbital model of cyclopropane (B1198618) describes its bonding in terms of sp² hybridized carbons and p-orbitals, allowing it to interact with adjacent π-systems. stackexchange.com

This conjugative ability means the cyclopropyl group can act as a good π-electron donor. stackexchange.com In the context of this compound, this electron-donating character increases the electron density of the aromatic ring. This, in turn, can affect reactions at the sulfonyl chloride group. For instance, in nucleophilic substitution reactions at the sulfur center, which often proceed through an SN2-like mechanism, increased electron density on the ring can slightly modulate the electrophilicity of the sulfur atom. beilstein-journals.org Studies on the reactivity of substituted benzenesulfonyl chlorides have shown that both electron-donating and electron-withdrawing substituents can influence reaction rates, indicating a complex interplay of factors in the transition state. beilstein-journals.org

The electronic character of the cyclopropyl group can be compared with other common substituents using parameters like Hammett constants, although its effects are not always perfectly captured by simple linear free-energy relationships due to its unique properties.

Table 1: Comparison of Electronic Parameters for Selected Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Cyclopropyl | Weakly Electron-Donating | Electron-Donating | Activating |

| Methyl | Electron-Donating | Weak (Hyperconjugation) | Activating |

| Methoxy | Electron-Withdrawing | Strongly Electron-Donating | Activating |

| Nitro | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Deactivating |

The cyclopropyl group, while small, is a rigid, planar structure that introduces specific steric and conformational constraints. In this compound, the substituent is in the meta position relative to the sulfonyl chloride group. This placement means it exerts less direct steric hindrance on an incoming nucleophile attacking the sulfur atom compared to a substituent in the ortho position. libretexts.org

The unique electronic nature and inherent strain of the cyclopropyl group can lead to reactivity that does not follow predictable trends. nih.gov The group is not merely a passive substituent; it can actively participate in reactions or stabilize intermediates in unusual ways.

One example of such phenomena is observed in certain pericyclic reactions where the electronic contribution of the cyclopropyl group deviates from simple Hammett correlations. In a study on the ene reactions of bicyclo[1.1.0]butanes (which contain fused cyclopropane rings), researchers found that electron-donating aryl substituents had little effect on the reaction rate, while electron-withdrawing groups caused a dramatic retardation. nih.gov This suggests that the transition state is highly sensitive to electronic demand in a non-linear fashion, a phenomenon that could translate to reactions involving 3-cyclopropyl-substituted systems.

Furthermore, the cyclopropyl ring itself can undergo ring-opening reactions under certain conditions, particularly in radical processes or reactions involving strong electrophiles. nih.govpsu.edu This provides a reactive pathway that is unavailable to simple alkyl-substituted benzenesulfonyl chlorides. The significant strain energy of the cyclopropane ring (ca. 115 kJ mol⁻¹) is released upon ring opening, providing a strong thermodynamic driving force for such processes. psu.edu Therefore, depending on the reaction conditions, this compound might exhibit unexpected side reactions involving the cleavage of the three-membered ring.

Mechanistic Studies of Radical Processes

Aryl sulfonyl chlorides, including this compound, are valuable precursors for the generation of aryl radicals. rsc.orgmagtech.com.cn These radicals are highly versatile intermediates in organic synthesis, capable of forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The generation of these radicals is often achieved under mild conditions using photoredox catalysis. nih.gov

The generally accepted mechanism for generating an aryl radical from an aryl sulfonyl chloride (ArSO₂Cl) involves a single-electron reduction. rsc.orgresearchgate.net This process can be initiated by a photocatalyst, an electrochemical method, or a chemical reductant.

The key steps are:

Single-Electron Transfer (SET): The aryl sulfonyl chloride accepts an electron from a suitable donor (e.g., an excited photocatalyst) to form a radical anion, [ArSO₂Cl]•⁻. nih.gov

Fragmentation: The radical anion is unstable and rapidly fragments. It typically loses a chloride ion (Cl⁻) to form an arylsulfonyl radical (ArSO₂•).

The resulting 3-cyclopropylphenyl radical can then propagate in a chain reaction or be trapped by a suitable substrate to form the final product. For example, it can add to an alkene or alkyne, or participate in C-H functionalization reactions. nih.gov The cyclopropyl group itself is a well-known probe for radical character, as cyclopropylmethyl radicals undergo extremely rapid ring-opening. psu.edu However, when the radical is centered on the aromatic ring, the cyclopropyl substituent is generally expected to remain intact under typical radical arylation conditions.

Photoredox catalysis is a powerful tool for initiating the radical generation from sulfonyl chlorides under mild conditions using visible light. rsc.orgnih.gov The catalyst's role is to absorb light and mediate the initial single-electron transfer step.

Catalytic Cycle:

Excitation: A photocatalyst (PC), such as a ruthenium or iridium complex, absorbs a photon of visible light to reach an excited state (PC*).

Reductive Quenching vs. Oxidative Quenching: The excited catalyst can participate in different quenching cycles. In an oxidative quenching cycle, the excited catalyst transfers an electron to the aryl sulfonyl chloride (ArSO₂Cl), reducing it to the radical anion and forming the oxidized catalyst (PC•⁺). nih.gov

Catalyst Regeneration: The oxidized catalyst (PC•⁺) is then reduced back to its ground state (PC) by a sacrificial electron donor (e.g., an amine or Hantzsch ester) present in the reaction mixture, completing the catalytic cycle.

Table 2: Representative Catalytic Systems for Radical Generation from Aryl Sulfonyl Chlorides

| Catalyst | Light Source | Additives/Reductants | Mechanistic Role of Additives | Reference |

| Eosin Y | Green/White Light | Amines (e.g., Et₃N) | Sacrificial electron donor to regenerate catalyst | rsc.org |

| Ru(bpy)₃Cl₂ | Blue Light | Hantzsch Ester | Sacrificial electron donor | nih.gov |

| Ir(ppy)₃ | Blue Light | Base (e.g., K₂CO₃) | Sacrificial donor; can prevent catalyst poisoning | magtech.com.cn |

| Organic Dyes | Visible Light | Not always required | Direct electron transfer from excited dye | researchgate.net |

Additives play a crucial role in these reactions. Bases, such as sodium carbonate (Na₂CO₃) or triethylamine (B128534) (Et₃N), are often added not only as sacrificial reductants but also to neutralize acidic byproducts (like HCl) that could form and potentially poison the catalyst or interfere with the reaction. magtech.com.cn The choice of catalyst, solvent, and additives can be fine-tuned to control the redox potentials of the system and achieve selective radical generation and subsequent reactions. rsc.org

Theoretical and Computational Studies on 3 Cyclopropyl Benzenesulfonyl Chloride

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the behavior of molecules. epstem.netaps.orgsuperfri.org These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For sulfonyl chlorides, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311+G(2d,p), have been shown to provide accurate geometric and electronic data. mdpi.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-Cyclopropyl-benzenesulfonyl chloride, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

The geometry around the sulfonyl group in arenesulfonyl chlorides is well-established. The key structural parameters for the parent benzenesulfonyl chloride, determined through DFT calculations, provide a baseline for the 3-cyclopropyl derivative. mdpi.com The presence of the cyclopropyl (B3062369) group at the meta-position is not expected to significantly alter the local geometry of the sulfonyl chloride moiety.

Table 1: Representative Calculated Geometric Parameters for the Benzenesulfonyl Chloride Moiety Note: These values are based on the parent benzenesulfonyl chloride and are expected to be very similar for the 3-cyclopropyl derivative.

| Parameter | Typical Value |

|---|---|

| S-Cl Bond Length | ~2.08 Å |

| S=O Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~122° |

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the cyclopropyl group relative to the plane of the benzene (B151609) ring. Studies on similar cyclopropyl-substituted aromatic systems have shown a preference for a "bisected" conformation, where the C-H bond of the cyclopropyl ring's tertiary carbon lies in the plane of the aromatic ring. missouri.edu This arrangement minimizes steric hindrance and allows for favorable electronic interactions between the cyclopropyl's Walsh orbitals and the π-system of the benzene ring.

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile). youtube.comutdallas.edumasterorganicchemistry.com

For molecules containing a benzenesulfonyl group, the HOMO is typically localized on the substituted aromatic ring, while the LUMO is centered on the sulfonyl chloride group, particularly involving the σ* antibonding orbital of the S-Cl bond. researchgate.netmdpi.comresearchgate.net This distribution suggests that the molecule is susceptible to nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. researchgate.net

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). These analyses consistently show a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen and chlorine atoms. This charge polarization makes the sulfur atom highly electrophilic and thus a prime target for nucleophiles. The cyclopropyl group at the meta-position is known to be a weak π-electron donor and can slightly influence the electron density of the aromatic ring.

Table 2: Frontier Orbital Properties and Reactivity Descriptors Note: This table presents general concepts applicable to this compound based on studies of similar compounds.

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |

| Charge on Sulfur | Partial positive charge (δ+) | Electrophilic site for nucleophilic attack |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products. This involves identifying intermediates, locating transition states (the highest energy point along the reaction coordinate), and calculating the energy changes throughout the process.

A reaction's potential energy surface (PES) provides a detailed map of its energetic landscape. For reactions involving arenesulfonyl chlorides, such as nucleophilic substitution, computational studies have revealed double-well energy profiles. mdpi.com This indicates a mechanism involving the formation of pre- and post-reaction complexes (ion-dipole complexes) that are energetically more stable than the separated reactants or products. mdpi.com

The key energetic barrier to the reaction is the activation energy (ΔE‡), which is the energy difference between the reactants and the transition state. Activation parameters, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be calculated from the PES. These parameters provide insight into the temperature dependence and molecularity of the reaction. For instance, the hydrolysis of benzenesulfonyl chloride has been studied computationally, yielding activation parameters that help to elucidate the role of solvent molecules in the transition state. researchgate.net

Table 3: Calculated Activation Parameters for Benzenesulfonyl Chloride Hydrolysis in a Water Cluster Source: Adapted from computational studies on benzenesulfonyl chloride hydrolysis. researchgate.net

| Medium (Water Molecules) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|

| Cluster (1 H₂O) | 61.2 | -83.8 |

| Cluster (2 H₂O) | 55.9 | -94.0 |

These data show that explicit inclusion of solvent molecules in the calculation can significantly lower the activation enthalpy, highlighting the importance of solvent assistance in the reaction mechanism.

Theoretical calculations have been crucial in settling the long-standing debate over the mechanism of nucleophilic substitution at the sulfonyl sulfur atom. The two primary possibilities are a synchronous SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism.

For the identity chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT calculations have shown a single transition state connecting the reactant and product complexes. mdpi.com This finding strongly supports a synchronous SN2 mechanism. The transition state features a trigonal bipyramidal geometry around the sulfur atom, with the incoming and outgoing chloride ions in the apical positions and the two oxygen atoms and the aryl group in the equatorial plane. mdpi.com The potential energy surface does not show a stable five-coordinate intermediate, which would be required for a stepwise A-E mechanism. mdpi.comresearchgate.net Therefore, reactions of this compound with nucleophiles are expected to proceed via this SN2 pathway.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice, a highly ordered three-dimensional structure. The specific arrangement, or crystal packing, is dictated by a subtle balance of intermolecular interactions. While a crystal structure for this compound is not available, analysis of related molecules can predict its likely packing features.

Despite a comprehensive search for theoretical and computational studies on this compound, specific data regarding its Hirshfeld surface analysis, hydrogen bonding, and π-stacking interactions is not available in the public domain. Scientific literature detailing these specific computational analyses for this particular compound could not be located.

Therefore, it is not possible to provide a detailed article on the "" with the specified subsections (5.3.1. Hirshfeld Surface Analysis and 5.3.2. Hydrogen Bonding and π-Stacking Interactions) as requested.

General principles of these analytical methods, as applied to other organic compounds, can be summarized as follows:

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. By mapping various properties onto this surface, such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface), one can identify and analyze different types of intermolecular contacts. The analysis often includes the generation of 2D fingerprint plots, which summarize the distribution of these contacts, providing quantitative percentages for interactions such as H···H, C···H, O···H, etc.

Without experimental crystal structure data (a CIF file) or dedicated computational studies for this compound, a specific analysis of its intermolecular interactions remains speculative.

Advanced Characterization Techniques in the Research of 3 Cyclopropyl Benzenesulfonyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the analysis of 3-Cyclopropyl-benzenesulfonyl chloride and its derivatives, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound and its derivatives, both ¹H and ¹³C NMR provide unambiguous evidence for the presence and connectivity of the cyclopropyl (B3062369) and substituted phenyl moieties.

In the ¹H NMR spectrum, the cyclopropyl group gives rise to characteristic signals in the upfield region, typically shielded by the ring current effect. core.ac.uk The methylene (B1212753) protons (CH₂) of the cyclopropyl ring appear as complex multiplets at approximately 0.7–1.2 ppm, while the methine proton (CH) appears as a multiplet further downfield, usually between 1.9–2.5 ppm. chemicalbook.com The aromatic protons of the 3-substituted benzene (B151609) ring exhibit a complex splitting pattern in the downfield region (typically 7.5–8.0 ppm) due to spin-spin coupling. The specific pattern and chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonyl chloride group.

In the ¹³C NMR spectrum, the cyclopropyl carbons are also found in the upfield region, with the methylene carbons appearing around 8–12 ppm and the methine carbon attached to the benzene ring appearing at approximately 15–20 ppm. The aromatic carbons show distinct signals in the 125–145 ppm range, with the carbon atom directly attached to the sulfonyl chloride group being significantly deshielded.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Correlations |

|---|---|---|---|

| Cyclopropyl CH₂ | 0.7 – 1.2 (m) | 8 – 12 | Upfield multiplets characteristic of a strained ring system. |

| Cyclopropyl CH | 1.9 – 2.5 (m) | 15 – 20 | Couples with both cyclopropyl CH₂ and aromatic protons. |

| Aromatic C-H | 7.5 – 8.0 (m) | 125 – 135 | Complex splitting pattern due to meta-substitution. |

| Aromatic C-S & C-Cyclopropyl | - | 138 – 145 | Quaternary carbons identified by lack of attached protons in DEPT spectra. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group. chemicalbook.comnist.gov

The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds, which appear as two strong bands. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group are also clearly visible.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1375 – 1395 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretch | 1170 – 1190 | Strong |

| S-Cl | Stretch | 550 – 600 | Strong |

| Aromatic C-H | Stretch | 3000 – 3100 | Medium |

| Cyclopropyl C-H | Stretch | ~3080, ~3000 | Medium |

| Aromatic C=C | Stretch | 1450 – 1600 | Medium-Weak |

Mass Spectrometry (MS, LC-MS, GC-MS, ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. This fragmentation is crucial for structural elucidation. libretexts.org For this compound, electron ionization mass spectrometry (EI-MS) would likely show a distinct molecular ion peak (M⁺).

The fragmentation pattern is predictable based on the structure. libretexts.org Common fragmentation pathways include the loss of a chlorine radical (M - 35) to form the [C₉H₉SO₂]⁺ cation, and the loss of sulfur dioxide (M - 64). researchgate.netaaqr.org A significant peak corresponding to the cyclopropylphenyl cation ([C₉H₉]⁺) at m/z 117 is also expected, which can further rearrange to other stable ions. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI-MS) is particularly useful for analyzing derivatives, such as sulfonamides, especially when coupled with liquid chromatography (LC-MS). nih.gov

| m/z Value (Predicted) | Fragment Ion | Neutral Loss |

|---|---|---|

| 214/216 | [C₉H₉ClO₂S]⁺ (M⁺) | - |

| 179 | [C₉H₉SO₂]⁺ | ·Cl |

| 150/152 | [C₉H₉Cl]⁺ | SO₂ |

| 141 | [C₆H₅SO₂]⁺ | ·C₃H₄Cl (from rearrangement) |

| 117 | [C₉H₉]⁺ | ·SO₂Cl |

| 77 | [C₆H₅]⁺ | ·C₃H₄SO₂Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene ring. youtube.com The benzene ring itself shows a strong absorption band (E-band) around 204 nm and a weaker, fine-structured band (B-band) around 255 nm. youtube.com

The presence of substituents on the benzene ring alters the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands. The sulfonyl chloride group acts as a chromophore that can shift the absorption to longer wavelengths (a bathochromic or red shift). The cyclopropyl group, through its ability to conjugate with the aromatic ring, can also influence the electronic transitions. nih.gov The UV-Vis spectrum is therefore useful for confirming the presence of the aromatic system and studying its electronic properties. researchgate.net

X-ray Crystallography

While spectroscopic methods reveal the structure of molecules in solution or the gas phase, X-ray crystallography provides the definitive solid-state structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or low-melting solid, its derivatives, particularly sulfonamides, are often crystalline and suitable for this analysis. bohrium.comtandfonline.com

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact positions of all non-hydrogen atoms can be determined. The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it reveals the conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govnih.gov This information is invaluable for understanding structure-property relationships. researchgate.net For example, in the crystal structure of a sulfonamide derivative, X-ray diffraction can precisely measure the S-N and S=O bond lengths and the geometry around the sulfur atom, confirming its tetrahedral coordination. rsc.org

| Parameter | Typical Information Obtained for a Sulfonamide Derivative | Significance |

|---|---|---|

| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry and repeating unit of the crystal lattice. |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | Defines the size and shape of the basic repeating block of the crystal. |

| Bond Lengths (Å) | e.g., S=O (~1.43 Å), S-N (~1.63 Å), S-C (~1.76 Å) | Provides exact distances between atoms, confirming bonding and bond order. |

| Bond Angles (°) | e.g., O-S-O (~120°), C-S-N (~107°) | Reveals the geometry around specific atoms (e.g., tetrahedral sulfur). |

| Torsion Angles (°) | e.g., C-C-S-N | Defines the conformation and spatial orientation of different parts of the molecule. |

| Intermolecular Interactions | Hydrogen bonds (e.g., N-H···O=S), π-stacking | Explains how molecules are arranged and held together in the crystal. |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure can be divided into three key components for analysis: the cyclopropyl group, the phenyl ring, and the sulfonyl chloride group. The spatial arrangement of these fragments relative to one another is determined by the torsion angles at their linkages.

Bond Lengths

The bond lengths within this compound are expected to be influenced by the electronic effects of the substituents. The sulfonyl chloride group is a strong electron-withdrawing group, which can affect the aromaticity of the benzene ring. The cyclopropyl group, while primarily a sigma donor, can also exhibit pi-acceptor characteristics when adjacent to an electron-deficient center.

Data from computational studies on cyclopropyl-substituted carbenes provide insight into the geometry of the cyclopropyl ring attached to an unsaturated system. The bond connecting the cyclopropyl ring to the benzene ring (C1-C7) is expected to be slightly shorter than a typical C-C single bond due to the sp2 hybridization of the aromatic carbon. Within the cyclopropyl ring itself, the vicinal bonds (C7-C8 and C7-C9) are typically elongated, while the distal bond (C8-C9) is shorter.

For the sulfonyl chloride moiety, crystallographic data from compounds like p-toluenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride offer reliable reference values. The sulfur-oxygen double bonds (S=O) are characteristically short, indicating significant double bond character. The sulfur-chlorine (S-Cl) and sulfur-carbon (S-C) single bonds have well-established lengths in this class of compounds.

| Bond | Expected Length (Å) | Source/Analogy |

|---|---|---|

| C1-C7 (Phenyl-Cyclopropyl) | ~1.43 | Computational data on cyclopropyl carbenes |

| C7-C8 / C7-C9 (Cyclopropyl vicinal) | ~1.56 | Computational data on cyclopropyl carbenes |

| C8-C9 (Cyclopropyl distal) | ~1.45 | Computational data on cyclopropyl carbenes |

| C(ar)-C(ar) (Benzene ring) | 1.38 - 1.40 | General benzene derivatives |

| C3-S (Phenyl-Sulfur) | ~1.77 | X-ray data on substituted benzenesulfonyl chlorides |

| S=O | ~1.43 | X-ray data on substituted benzenesulfonyl chlorides |

| S-Cl | ~2.05 | X-ray data on substituted benzenesulfonyl chlorides |

Bond Angles

The bond angles in this compound are largely dictated by the hybridization of the central atoms. The benzene ring is expected to have internal angles close to the ideal 120° for sp2 hybridized carbons, with minor deviations due to substituent effects.

The geometry around the sulfur atom in the sulfonyl chloride group is approximately tetrahedral, though distorted from the ideal 109.5°. The O=S=O angle is typically larger than the tetrahedral angle due to the repulsion between the double bonds, while the Cl-S-C angle is generally smaller.

The bond angles within the cyclopropyl ring are constrained to approximately 60°, a consequence of its three-membered ring structure. The exocyclic angles involving the connection to the benzene ring will adapt to minimize steric strain.

| Angle | Expected Angle (°) | Source/Analogy |

|---|---|---|

| C2-C1-C7 (Benzene-Cyclopropyl) | ~121 | General substituted benzenes |

| C6-C1-C7 (Benzene-Cyclopropyl) | ~121 | General substituted benzenes |

| Internal Cyclopropyl Angles | ~60 | Inherent to cyclopropane (B1198618) ring |

| C2-C3-S (Benzene-Sulfur) | ~119 | X-ray data on substituted benzenesulfonyl chlorides |

| C4-C3-S (Benzene-Sulfur) | ~119 | X-ray data on substituted benzenesulfonyl chlorides |

| O=S=O | ~120 | X-ray data on substituted benzenesulfonyl chlorides |

| O=S-Cl | ~107 | X-ray data on substituted benzenesulfonyl chlorides |

| O=S-C3 | ~108 | X-ray data on substituted benzenesulfonyl chlorides |

| Cl-S-C3 | ~100 | X-ray data on substituted benzenesulfonyl chlorides |

Torsion Angles

Torsion angles, or dihedral angles, describe the conformation of the molecule by defining the rotational position of substituents around single bonds. The key torsion angles in this compound are around the C1-C7 and C3-S bonds.